Glucantime

Catalog No.
S569209
CAS No.
133-51-7
M.F
C7H18NO8Sb
M. Wt
365.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucantime

CAS Number

133-51-7

Product Name

Glucantime

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C7H18NO8Sb

Molecular Weight

365.98 g/mol

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M

SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O

Synonyms

Glucantime, meglumine antimoniate, N Methylglucamine Antimonate, N-methylglucamine antimonate

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O

Efficacy of Glucantime

  • Visceral Leishmaniasis (VL)

    Glucantime is considered the first-line treatment for VL, a severe form of Leishmaniasis affecting internal organs. Research studies have demonstrated its effectiveness in eliminating the parasite and improving patient outcomes. [Source: Effectiveness of Short-Course Meglumine Antimoniate (Glucantime®) for Treatment of Visceral Leishmaniasis: A 13-Year, Multistage, Non-Inferiority Study in Iran - ]

  • Cutaneous Leishmaniasis (CL)

    Glucantime is also used to treat CL, which causes skin sores. Research is ongoing to evaluate its effectiveness compared to other treatment options and in combination therapies. [Source: A Comparison between the Effects of Glucantime, Topical Trichloroacetic Acid 50% plus Glucantime, and Fractional Carbon Dioxide Laser plus Glucantime on Cutaneous Leishmaniasis Lesions - ]

Safety of Glucantime

Glucantime can cause side effects, and researchers are investigating ways to improve its safety profile.

  • Common side effects

    These include nausea, vomiting, muscle pain, and abnormal heart rhythms. [Source: Glucantime prescribing information - ]

  • Research on reducing side effects

    Some studies explore alternative administration methods or combinations with other medications to potentially reduce side effects. [Source: Effect of combination therapy with systemic glucantime and pentoxifylline in the treatment of cutaneous leishmaniasis - ]

Glucantime, chemically known as meglumine antimoniate, is a pharmaceutical compound primarily used in the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites of the genus Leishmania. It is composed of pentavalent antimony complexed with meglumine, a sugar alcohol that enhances solubility and bioavailability. Glucantime is administered via injection and is particularly effective against visceral leishmaniasis and certain forms of cutaneous leishmaniasis .

The exact mechanism of action of meglumine antimoniate is not fully understood, but it likely disrupts multiple Leishmania parasite processes []. Research suggests it may interfere with parasite metabolism, generate oxidative stress, and affect parasite DNA [].

Meglumine antimoniate can cause various side effects, including nausea, vomiting, muscle pain, and heart rhythm problems []. In severe cases, kidney damage can occur. Due to these potential side effects, careful monitoring is necessary during treatment.

Glucantime is generally contraindicated in pregnant and breastfeeding women and individuals with severe kidney or heart problems [].

The synthesis of Glucantime involves the reaction of pentavalent antimony with meglumine. This reaction can be summarized as follows:

Pentavalent Antimony+MeglumineMeglumine Antimoniate Glucantime \text{Pentavalent Antimony}+\text{Meglumine}\rightarrow \text{Meglumine Antimoniate Glucantime }

In aqueous solutions, Glucantime can undergo hydrolysis, leading to the release of antimony ions. These ions are believed to exert their therapeutic effects through various biochemical pathways, including the induction of oxidative stress in Leishmania parasites .

Glucantime exhibits significant biological activity against Leishmania species. Its mechanism of action includes:

  • Induction of Oxidative Stress: The release of reactive oxygen species disrupts cellular functions in the parasites.
  • Inhibition of Enzymatic Activity: Glucantime interferes with key metabolic pathways in Leishmania, leading to cell death.
  • Immune Modulation: It enhances host immune responses, aiding in the clearance of the parasite .

Despite its efficacy, Glucantime can also induce toxicity, which necessitates careful monitoring during treatment.

The synthesis of Glucantime is typically achieved through several methods:

  • Direct Reaction: Mixing pentavalent antimony (often as antimony trioxide) with meglumine in aqueous solution.
  • Freeze-Drying: To enhance stability and solubility, the resulting solution can be freeze-dried to produce a powdered form.
  • Chemical Modification: Techniques such as acetylation and reductive methylation can modify Glucantime for specific research applications or to enhance its properties .

Glucantime is predominantly used in clinical settings for:

  • Treatment of Leishmaniasis: It is the first-line treatment for both visceral and cutaneous forms of leishmaniasis.
  • Research: Investigated for its potential synergistic effects when combined with other compounds, such as nanoparticles or alternative therapies .
  • Formulation Development: Used in developing hydrogels and liposomal formulations for improved delivery methods .

Glucantime has been studied for its interactions with various compounds:

  • Nanoparticles: Research indicates enhanced efficacy when combined with green-synthesized zinc or copper nanoparticles against Leishmania infections.
  • Chitosan Hydrogels: Formulations combining Glucantime with chitosan have shown promise in localized treatment applications .
  • Other Antileishmanial Agents: Studies have explored its use alongside other medications to improve therapeutic outcomes while reducing toxicity .

Several compounds share similarities with Glucantime in terms of application and chemical structure. Here are some notable examples:

Compound NameMechanism of ActionCommon UsesUnique Features
Sodium StibogluconateSimilar to Glucantime; induces oxidative stressTreatment for leishmaniasisOften administered intravenously
Amphotericin BBinds to fungal cell membranesAntifungal agentDifferent target organism
MiltefosineInhibits lipid metabolismTreatment for leishmaniasisOral administration; less toxic
Pentavalent AntimonySimilar mechanism; induces apoptosisTreatment for leishmaniasisLess soluble than Glucantime

Glucantime's unique formulation as a meglumine complex allows for better solubility and bioavailability compared to other antimonial compounds, making it a preferred choice in many clinical settings .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

365.00705 g/mol

Monoisotopic Mass

365.00705 g/mol

Heavy Atom Count

17

UNII

75G4TW236W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CB - Antimony compounds
P01CB01 - Meglumine antimonate

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

133-51-7

Wikipedia

Meglumine_antimoniate

Dates

Modify: 2024-04-15

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